tert-Butyl isopropyl ether
Overview
Description
tert-Butyl isopropyl ether: is an organic compound with the molecular formula C7H16O . It is an ether, characterized by an oxygen atom connected to two alkyl groups: a tert-butyl group and an isopropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
- Target of Action Tert-butyl isopropyl ether (TBIE) does not possess a specific biological mechanism of action. Its primary function is as a solvent for various research applications.
- Aqueous solutions of strong acids like HBr or HI tend to cleave ethers (including TBIE) into alcohol and an alkyl halide product. The ether oxygen is protonated, forming a good leaving group that can be eliminated via an SN2 or SN1 mechanism .
- For example, tert-butyl ethers (like TBIE) react by an E1 mechanism when treated with trifluoroacetic acid at low temperatures .
Mode of Action
Biochemical Analysis
Biochemical Properties
tert-Butyl isopropyl ether is used to probe the properties of ethers in facilitating various organic reactions, particularly those that are sensitive to the presence of water or require anhydrous conditions . The compound is also used in the examination of phase behavior in mixed solvent systems and can be a component in the study of non-covalent interactions between solute and solvent molecules
Molecular Mechanism
It is known to influence reaction pathways and product selectivity due to its unique structural attributes
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl isopropyl ether can be synthesized through the Williamson ether synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with isopropyl iodide .
Industrial Production Methods: In industrial settings, this compound can be produced from crude acetone streams through a combination of selective hydrogenation and tert-butyl alcohol etherification .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl isopropyl ether primarily undergoes acidic cleavage reactions. These reactions involve the cleavage of the C–O bond by using strong acids like HBr or HI. The reaction mechanism can follow either an SN1 or SN2 pathway, depending on the structure of the substrate .
Common Reagents and Conditions:
Acidic Cleavage: Aqueous solutions of HBr or HI are commonly used to cleave ethers into alcohol and alkyl halide products.
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions, making them stable solvents for various reactions.
Major Products:
Scientific Research Applications
tert-Butyl isopropyl ether is utilized in various scientific research fields, including:
Comparison with Similar Compounds
tert-Butyl methyl ether (MTBE): Used as an octane booster in gasoline.
Ethyl tert-butyl ether (ETBE): Another ether used as a fuel additive.
Diethyl ether: Commonly used as a solvent in laboratories.
Uniqueness: tert-Butyl isopropyl ether is unique due to its specific combination of tert-butyl and isopropyl groups, which confer distinct physical and chemical properties compared to other ethers. Its stability and resistance to oxidation and reduction make it a valuable solvent and reagent in various applications .
Properties
IUPAC Name |
2-methyl-2-propan-2-yloxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSPSWQNZVCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051792 | |
Record name | tert-Butyl isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-59-3 | |
Record name | 2-Methyl-2-(1-methylethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17348-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2-methyl-2-(1-methylethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropoxy-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the enthalpy change and activation energy for the synthesis of tert-Butyl isopropyl ether (IPTBE)?
A1: The research paper focuses on understanding the heat flow associated with the formation of IPTBE.
- Enthalpy Change: The standard molar enthalpy for IPTBE formation being -21.7 ± 1.6 kJ·mol-1 at 298 K [] tells us that the reaction is exothermic, meaning it releases heat. This information is crucial for designing safe and efficient industrial processes.
- Activation Energy: The apparent activation energy of 70.3−78.4 kJ·mol-1 [] provides insight into the temperature dependence of the reaction rate. A lower activation energy generally means the reaction can proceed more readily at lower temperatures. Understanding these parameters is vital for optimizing reaction conditions to achieve better yields of IPTBE.
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